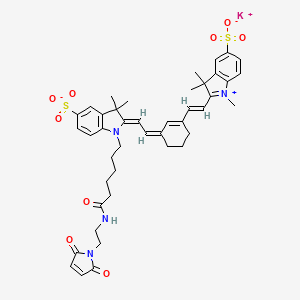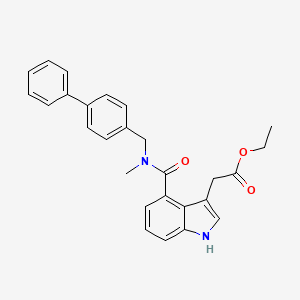
Tgf|arii-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tgf|arii-IN-2 is a compound that belongs to the transforming growth factor beta (TGF-β) family, which is a group of cytokines involved in various cellular processes such as growth, differentiation, and immune responses . This compound is particularly significant in the context of its role in regulating cellular events and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tgf|arii-IN-2 involves the use of specific synthetic routes that ensure the stability and efficacy of the compound. One common method includes the use of nanoparticles and nanostructured films. For instance, this compound can be encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified solvent displacement method . This method involves dissolving the compound in a suitable solvent and then adding it to a polymer solution to form nanoparticles.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using bioreactors. The compound can be produced by incorporating it into decellularized biomatrix hydrogels containing alginate microspheres . This method ensures controlled release and stability of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tgf|arii-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Applications De Recherche Scientifique
Tgf|arii-IN-2 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Tgf|arii-IN-2 involves its interaction with specific receptors on the cell surface, leading to the activation of downstream signaling pathways . The compound binds to transforming growth factor beta receptors, which then activate Smad2/3 transcription factors. These transcription factors translocate to the nucleus and regulate the expression of target genes involved in various cellular processes .
Comparaison Avec Des Composés Similaires
- Tgf|arii-IN-1
- Tgf|arii-IN-3
- Tgf|arii-IN-4
Propriétés
Formule moléculaire |
C27H26N2O3 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
ethyl 2-[4-[methyl-[(4-phenylphenyl)methyl]carbamoyl]-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C27H26N2O3/c1-3-32-25(30)16-22-17-28-24-11-7-10-23(26(22)24)27(31)29(2)18-19-12-14-21(15-13-19)20-8-5-4-6-9-20/h4-15,17,28H,3,16,18H2,1-2H3 |
Clé InChI |
WTONWMZKZZLTIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CNC2=CC=CC(=C21)C(=O)N(C)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


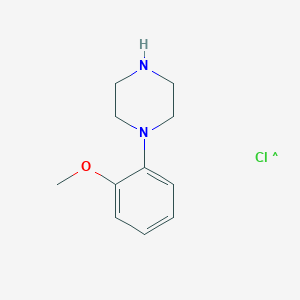
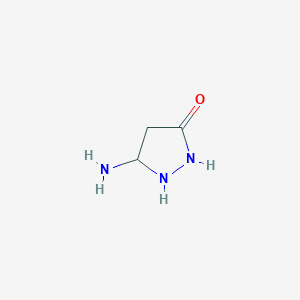





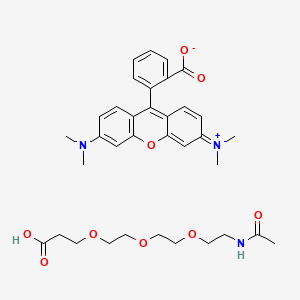
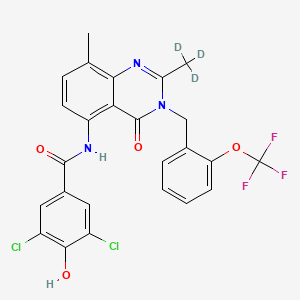
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
